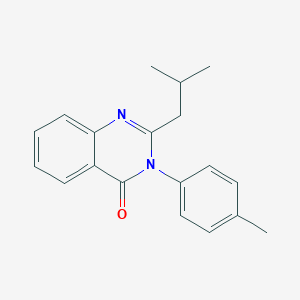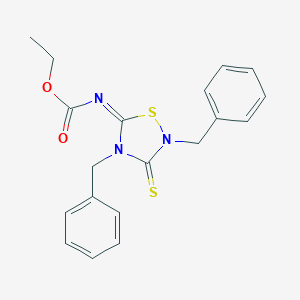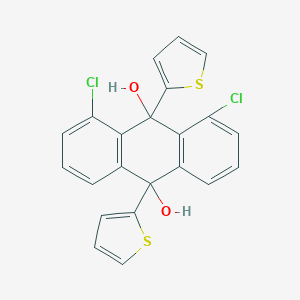
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one, also known as IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is widely distributed in various tissues and plays an important role in regulating a variety of physiological processes, including inflammation, immune response, and cell proliferation.
Mechanism of Action
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one exerts its effects by selectively activating the adenosine A3 receptor. Activation of the adenosine A3 receptor leads to the activation of various intracellular signaling pathways, including the cAMP/PKA, PI3K/Akt, and MAPK/ERK pathways. These pathways play important roles in regulating cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the production of anti-inflammatory cytokines, such as IL-10. 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one is a potent and selective agonist of the adenosine A3 receptor, which makes it a useful tool for studying the role of the adenosine A3 receptor in various physiological processes. However, one limitation of using 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one in lab experiments is its potential off-target effects. 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one has been shown to have some activity at other adenosine receptor subtypes, as well as at other G protein-coupled receptors.
Future Directions
There are a number of future directions for research on 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one. One area of interest is the development of novel 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential use of 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory, immunomodulatory, and anti-tumor effects of 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one.
Synthesis Methods
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one can be synthesized using various methods, including the condensation of 2-amino-3-isobutyl-4-methylquinazoline with 4-methylbenzaldehyde in the presence of acetic acid and sodium acetate. The reaction yields 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one as a white crystalline solid with a melting point of 174-176°C.
Scientific Research Applications
2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects. 2-isobutyl-3-(4-methylphenyl)quinazolin-4(3H)-one has been investigated for its potential use in the treatment of various diseases, including cancer, asthma, and autoimmune disorders.
properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(2-methylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O/c1-13(2)12-18-20-17-7-5-4-6-16(17)19(22)21(18)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
LHPNDVPGXFCQMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)
![methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)
![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![Dimethyl 7-[(4-methoxyphenyl)methyl]-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate](/img/structure/B290166.png)
![3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)
![2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol](/img/structure/B290170.png)
![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
![{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)




